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Compound of Interest

Compound Name: (-)-Cadin-4,10(15)-dien-11-oic acid

Cat. No.: B13448266 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Cadin-4,10(15)-dien-11-oic acid is a sesquiterpenoid belonging to the cadinane class of

natural products. The cadinane skeleton is characterized by a bicyclo[4.4.0]decane (decalin)

ring system. The stereochemistry of these molecules is of critical importance as it dictates their

three-dimensional structure and, consequently, their biological activity. This document aims to

provide a comprehensive technical guide on the stereochemistry of (-)-Cadin-4,10(15)-dien-
11-oic acid. However, a thorough search of the scientific literature and chemical databases

reveals a significant lack of detailed public information regarding the specific stereochemical

assignment of this particular compound. While its chemical formula (C₁₅H₂₂O₂) and CAS

number (1124353-23-6) are known, primary research articles detailing its isolation, structural

elucidation, and absolute configuration are not readily available.

This guide will, therefore, focus on the general principles of cadinane stereochemistry and the

experimental methodologies typically employed to determine it, which would be applicable to

(-)-Cadin-4,10(15)-dien-11-oic acid.

General Stereochemistry of the Cadinane Skeleton
The cadinane skeleton contains several chiral centers, leading to a variety of possible

stereoisomers. The key stereochemical features of a cadinane sesquiterpenoid like (-)-Cadin-
4,10(15)-dien-11-oic acid are:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b13448266?utm_src=pdf-interest
https://www.benchchem.com/product/b13448266?utm_src=pdf-body
https://www.benchchem.com/product/b13448266?utm_src=pdf-body
https://www.benchchem.com/product/b13448266?utm_src=pdf-body
https://www.benchchem.com/product/b13448266?utm_src=pdf-body
https://www.benchchem.com/product/b13448266?utm_src=pdf-body
https://www.benchchem.com/product/b13448266?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13448266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ring Junction: The fusion of the two six-membered rings can be either cis or trans.

Substituent Orientation: The substituents on the decalin ring system (e.g., the isopropyl

group and the carboxylic acid-bearing side chain) have specific spatial orientations (axial or

equatorial, α or β).

The absolute configuration of each chiral center is designated using the Cahn-Ingold-Prelog

(CIP) priority rules, resulting in an (R) or (S) assignment. The overall optical activity of the

molecule (dextrorotatory (+) or levorotatory (-)) is determined by the sum of the contributions of

all chiral centers. The designation "(-)" in (-)-Cadin-4,10(15)-dien-11-oic acid indicates that it

rotates plane-polarized light to the left.

Data Presentation
Due to the absence of specific experimental data for (-)-Cadin-4,10(15)-dien-11-oic acid in the

public domain, a table of quantitative data cannot be provided. Typically, such a table would

include:

Parameter Value
Method of
Determination

Reference

Specific Rotation
[α]DT = value (c,

solvent)
Polarimetry

NMR Data

¹H and ¹³C chemical

shifts (δ), coupling

constants (J)

NMR Spectroscopy

Crystallographic Data

Space group, unit cell

dimensions, atomic

coordinates

X-ray Crystallography

Circular Dichroism Δε (nm) CD Spectroscopy

Experimental Protocols for Stereochemical
Determination
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The determination of the absolute and relative stereochemistry of a natural product like (-)-
Cadin-4,10(15)-dien-11-oic acid involves a combination of spectroscopic and chiroptical

techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: High-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR

experiments are conducted on a purified sample dissolved in a suitable deuterated solvent.

Application to Stereochemistry:

Coupling Constants (J-values): The magnitude of ³JHH coupling constants obtained from

the ¹H NMR spectrum provides information about the dihedral angles between adjacent

protons, which helps in determining the relative stereochemistry of substituents on the ring

system.

Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments reveal through-

space proximity of protons. The presence of NOE correlations between specific protons

can establish their relative stereochemistry (e.g., whether they are on the same face or

opposite faces of the ring).

2. X-ray Crystallography

Methodology: This technique requires the compound to be in a crystalline form. A single

crystal is irradiated with X-rays, and the diffraction pattern is analyzed to determine the

precise three-dimensional arrangement of atoms in the crystal lattice.

Application to Stereochemistry: X-ray crystallography provides unambiguous determination

of both the relative and absolute stereochemistry of a molecule. The absolute configuration

can be determined using anomalous dispersion effects if a heavy atom is present in the

structure or by derivatization with a chiral reagent of known absolute configuration.

3. Chiroptical Methods

Optical Rotation:
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Methodology: The specific rotation [α]D is measured using a polarimeter. It is the angle of

rotation of plane-polarized light by a solution of the compound at a specific concentration,

path length, temperature, and wavelength.

Application to Stereochemistry: While the sign of rotation (-) indicates the overall optical

activity, it does not directly provide the absolute configuration of individual chiral centers. It

is primarily used to characterize a chiral molecule and to compare with known compounds.

Circular Dichroism (CD) Spectroscopy:

Methodology: CD spectroscopy measures the differential absorption of left and right

circularly polarized light by a chiral molecule as a function of wavelength.

Application to Stereochemistry: The resulting CD spectrum is highly sensitive to the

stereochemical environment of chromophores within the molecule. By comparing the

experimental CD spectrum with theoretically calculated spectra for different possible

stereoisomers (using computational methods like Time-Dependent Density Functional

Theory, TD-DFT), the absolute configuration can often be assigned.

Visualization of Methodologies
The following diagrams illustrate the typical workflows for stereochemical determination.
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Caption: General experimental workflows for stereochemical determination.
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To cite this document: BenchChem. [Stereochemistry of (-)-Cadin-4,10(15)-dien-11-oic Acid:
A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13448266#stereochemistry-of-cadin-4-10-15-dien-
11-oic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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